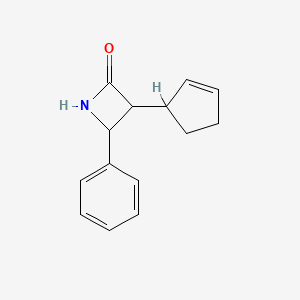
3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one is an organic compound that features a four-membered azetidinone ring with a phenyl group and a cyclopentene ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one can be achieved through several methods. One common approach involves the reaction of cyclopent-2-en-1-one with phenylazetidin-2-one under specific conditions. For instance, the use of thionyl chloride in anhydrous ethanol has been reported to facilitate the formation of cyclopent-2-en-1-one derivatives . Another method involves the base-mediated aerobic oxidative synthesis from doubly activated cyclopropanes and substituted acetonitriles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as meta-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and cyclopentene rings.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopent-2-en-1-one: Shares the cyclopentene ring but lacks the azetidinone and phenyl groups.
Poly(2-(cyclopent-2-en-1-yl)aniline): Contains the cyclopentene ring and is used in polymer research.
Uniqueness
3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one is unique due to its combination of the azetidinone ring, phenyl group, and cyclopentene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
142849-29-4 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-cyclopent-2-en-1-yl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C14H15NO/c16-14-12(10-6-4-5-7-10)13(15-14)11-8-2-1-3-9-11/h1-4,6,8-10,12-13H,5,7H2,(H,15,16) |
InChI Key |
XMEPOFUIVUBEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)C2C(NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


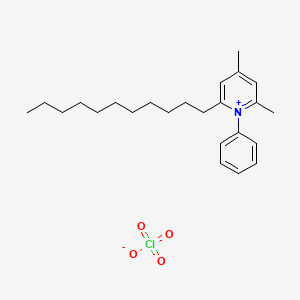
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
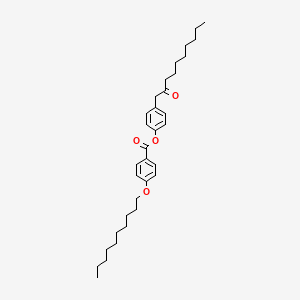
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)
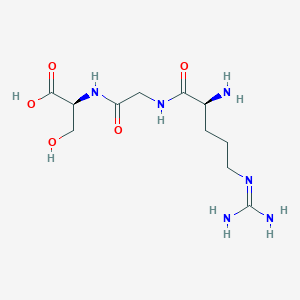
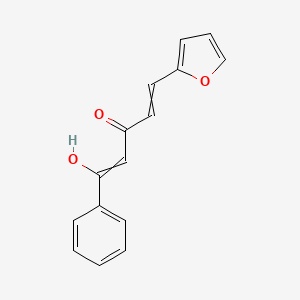
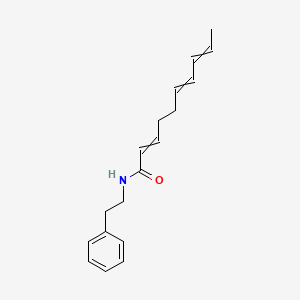
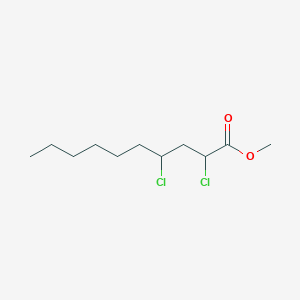
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)
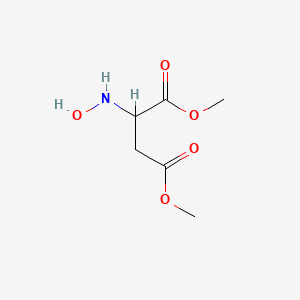
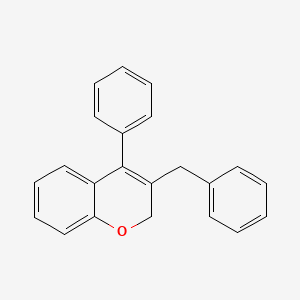
![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)
